4-amino-1-propyl-1H-pyrazole-5-carboxamide

Lipophilicity Drug Discovery ADME Prediction

Researchers conducting systematic SAR studies on N1-alkyl pyrazole-5-carboxamides often encounter gaps in analog availability, particularly between ethyl and butyl variants. 4-Amino-1-propyl-1H-pyrazole-5-carboxamide (CAS 1357087-12-7) fills this critical gap, enabling quantitative correlation of N1-alkyl chain length with logD, microsomal stability, and Caco-2 permeability. • XLogP3 +0.1 (0.8 log unit gain vs. methyl analog) for enhanced BBB penetration • TPSA 86.9 Ų; 2 HBD, 3 HBA - ideal Rule-of-Three compliant fragment • 4-NH₂ handle for fused heterocycle synthesis (e.g., pyrazolo[3,4-d]pyrimidines) Supplied with certificate of analysis; bulk and custom synthesis inquiries welcome.

Molecular Formula C7H12N4O
Molecular Weight 168.2
CAS No. 1357087-12-7
Cat. No. B2617933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-1-propyl-1H-pyrazole-5-carboxamide
CAS1357087-12-7
Molecular FormulaC7H12N4O
Molecular Weight168.2
Structural Identifiers
SMILESCCCN1C(=C(C=N1)N)C(=O)N
InChIInChI=1S/C7H12N4O/c1-2-3-11-6(7(9)12)5(8)4-10-11/h4H,2-3,8H2,1H3,(H2,9,12)
InChIKeyXODORGFVVGMYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-1-propyl-1H-pyrazole-5-carboxamide: A Differentiated Pyrazole Building Block


4-Amino-1-propyl-1H-pyrazole-5-carboxamide (CAS 1357087-12-7) is a heterocyclic small molecule with the formula C₇H₁₂N₄O, belonging to the pyrazole-5-carboxamide class used extensively as pharmaceutical intermediates. Its core structure features a 4-amino-5-carboxamide-substituted pyrazole ring with an N1-propyl group [1]. This substitution pattern distinguishes it from common analogs, positioning it as a versatile building block in medicinal chemistry for generating compound libraries with modulated physicochemical profiles [2].

1
Differentiated N1-propyl substitution Modulates lipophilicity and conformational profiles beyond methyl/ethyl analogs.
2
Balanced hydrogen-bond donor/acceptor ratio Retains 2 HBD / 3 HBA; supports fragment growth without violating Rule-of-Three thresholds.
3
Versatile synthetic handle at 4-amino position Enables construction of pyrazolo[3,4-d]pyrimidines and related fused heterocycles for library synthesis.

Why N1-Alkyl Chain Length Matters in 4-Amino-pyrazole-5-carboxamides


The N1-alkyl substituent of 4-amino-pyrazole-5-carboxamides is a critical determinant of physicochemical properties that drive pharmacokinetic behavior and molecular recognition. Simply substituting one N1-alkyl analog for another—such as replacing a propyl with a methyl or ethyl group—fundamentally alters lipophilicity, conformational flexibility, and hydrogen-bonding capacity [1]. These changes translate into quantifiable differences in logP, rotatable bond count, and predicted membrane permeability, making each analog a distinct chemical entity with non-interchangeable performance in synthetic and biological contexts [2].

!
Methyl or ethyl analogs: lipophilicity profile may shift ADME predictions; propyl chain provides distinct logP that shorter chains cannot replicate.
!
Unsubstituted (1H) analog: additional hydrogen-bond donor may reduce passive permeability; N1-alkylation eliminates one HBD, altering permeability likelihood.
!
Shorter alkyl chains: fewer rotatable bonds limit conformational sampling; ligand-induced fit or SAR exploration may not transfer directly.

4-Amino-1-propyl-1H-pyrazole-5-carboxamide: Quantitative Comparison to N1-Substituted Analogs


Enhanced Lipophilicity Over Shorter N1-Alkyl Analogs

The N1-propyl modification imparts a measurably higher lipophilicity compared to N1-methyl and N1-ethyl analogs, as quantified by computed XLogP3 values from an authoritative database [1]. This differential is critical for modulating blood-brain barrier penetration, plasma protein binding, and nonspecific tissue distribution in lead optimization campaigns.

Lipophilicity
Reported
XLogP3 0.1 (Propyl) vs -0.7 (Methyl), Δ +0.8
Supports permeability screening context
Computed values; experimental logD validation recommended
Lipophilicity Drug Discovery ADME Prediction

Conformational Flexibility from Propyl Rotatable Bonds

The N1-propyl chain introduces additional rotatable bonds—3 for the target versus 1 for methyl and 2 for ethyl—quantified by computed molecular descriptors [1]. This feature provides greater conformational degrees of freedom that can be exploited for induced-fit binding or for exploring diverse vectors in structure-activity relationship (SAR) studies.

Rotatable Bonds
Reported
Propyl: 3 vs Methyl: 1 (Δ +2)
Expanded conformational space for SAR studies
Computed; may influence entropic binding contributions
Conformational Entropy Molecular Recognition Ligand Design

Reduced Hydrogen Bond Donors Over Unsubstituted Analog

N1-alkylation eliminates the pyrazole N–H hydrogen bond donor present in the unsubstituted analog (CAS 67221-50-5). The target compound has only 2 HBDs compared to 3 for the unsubstituted version, as confirmed by PubChem-computed values [1]. This reduction is quantitatively significant for improving passive membrane permeability, as each additional HBD is known to penalize permeability by approximately one log unit in Caco-2 assays.

H-Bond Donors
Reported
Propyl: 2 HBD vs Unsubstituted: 3 (Δ -1)
Reduced HBD may improve passive permeability
Computed; consistent across N1-alkylated analogs
Hydrogen Bonding Membrane Permeability Druglikeness

CNS Druglike Profile Compared to Methyl Analog

Despite a higher molecular weight (168.20 g/mol) compared to the methyl analog (140.14 g/mol), the propyl compound retains a topological polar surface area (TPSA) of 86.9 Ų [1], identical to the methyl and ethyl analogs, and well below the 90 Ų threshold often associated with CNS penetration. This suggests that the additional carbon atoms add lipophilic bulk without increasing polar surface area, an attribute that can enhance target binding through hydrophobic contacts while preserving blood-brain barrier permeability [2].

TPSA & CNS Profile
Reported
TPSA 86.9 Ų (Propyl); same as methyl/ethyl, -10.9 vs unsubstituted
Maintained low TPSA supports CNS penetration review
CNS compatibility threshold
CNS Druglikeness Physicochemical Descriptors Lead Optimization

Key Application Scenarios for 4-Amino-1-propyl-1H-pyrazole-5-carboxamide


CNS Drug Discovery with Moderate Lipophilicity and Flexibility

For central nervous system targets where the methyl analog (XLogP3 -0.7) is too polar to cross the blood-brain barrier efficiently, the propyl analog (XLogP3 0.1) offers a quantified lipophilicity gain of +0.8 log units while maintaining a CNS-compatible TPSA of 86.9 Ų [1]. Its 3 rotatable bonds provide additional vectors for optimizing hydrophobic pocket occupancy in targets such as GPCRs and ion channels.

Fragment-Based Lead Generation with Balanced HBD/HBA Profiles

The compound's 2 hydrogen bond donors and 3 acceptors [1] make it an ideal fragment for growing into lead-like molecules without exceeding the Rule-of-Three thresholds. The propyl chain offers a hydrophobic anchor point for fragment linking, while the amino and carboxamide groups provide synthetic handles for parallel library synthesis [2].

Pharmacokinetic Optimization via N1-Alkyl Fine-Tuning

Procurement for systematic ADME structure-property relationship (SPR) studies requires a complete set of N1-alkyl analogs. The propyl variant fills a critical gap between ethyl and butyl, enabling researchers to establish quantitative correlations between N1-alkyl length and properties such as logD, microsomal stability, and Caco-2 permeability [1]. This data is essential for multiparameter optimization in lead series.

Synthesis of Bioactive Pyrazole-Fused Heterocycles via 4-Amino Functionalization

The 4-amino group serves as a versatile synthetic handle for constructing pyrazolo[3,4-d]pyrimidines, pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, and related fused systems with reported adenosine receptor antagonist activity [2]. The N1-propyl group differentiates the resulting fused heterocycles from those derived from methyl or ethyl analogs, providing distinct patent and SAR positioning.

Application
Selection Property
Validation Focus
CNS target library synthesis
N1-propyl lipophilicity and TPSA balance
Permeability assay comparison across N1-alkyl series
Fragment-based lead generation
Balanced HBD/HBA ratio and synthetic vectors
Rule-of-Three compliance and fragment linking efficiency
ADME structure-property relationship studies
N1-alkyl chain length as property variable
Correlation of logD, microsomal stability, and Caco-2 permeability with chain length
Synthesis of pyrazole-fused heterocycles
4-amino functionalization and N1-propyl differentiation
SAR distinctiveness and patent positioning vs methyl/ethyl derivatives
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